molecular formula C12H6ClFN2S B2871020 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 384351-45-5

4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2871020
CAS No.: 384351-45-5
M. Wt: 264.7
InChI Key: CPLNBRLGQDLEKP-UHFFFAOYSA-N
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Description

“4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 384351-45-5. It has a molecular weight of 264.71 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C12H6ClFN2S/c13-11-10-9(5-17-12(10)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 264.71 . The storage temperature is 4 degrees .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Antibacterial Evaluation : A study by More et al. (2013) discusses the synthesis of various substituted thieno[2,3-d]pyrimidines, including a key intermediate 3-(3-chloro-4-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. These compounds were evaluated for their antibacterial properties, indicating the potential of thieno[2,3-d]pyrimidine derivatives in antimicrobial applications (More et al., 2013).

  • Antimicrobial and Anti-inflammatory Agents : Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents. The study found these compounds to exhibit significant activity against fungi, bacteria, and inflammation, highlighting their potential in medicinal chemistry (Tolba et al., 2018).

  • Radioprotective and Antitumor Activity : A study by Alqasoumi et al. (2009) explored the synthesis of novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, and evaluated their radioprotective and antitumor activities. This indicates the potential use of these compounds in cancer treatment and radioprotection (Alqasoumi et al., 2009).

  • Synthesis of Novel Pyrrylthieno[2,3-d]Pyrimidines : The synthesis of 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines by Bakhite et al. (2002) indicates the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing various sulfur-, nitrogen-, and oxygen-containing heterocyclic rings. These compounds have potential applications in pharmaceuticals and chemical synthesis (Bakhite et al., 2002).

Chemical Properties and Synthesis Techniques

  • Crystal Structure Analysis : Li et al. (2007) conducted a study on the crystal structure of a thieno[2,3-d]pyrimidine derivative, providing insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Li et al., 2007).

  • Novel Synthesis Methods : Research by Clark et al. (1993) and Kumar et al. (2010) demonstrates novel methods for synthesizing thieno[2,3-d]pyrimidines, contributing to the development of more efficient and varied synthetic pathways for these compounds (Clark et al., 1993); (Kumar et al., 2010).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2S/c13-11-10-9(5-17-12(10)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNBRLGQDLEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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